molecular formula C24H19N3O3 B11010322 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11010322
M. Wt: 397.4 g/mol
InChI Key: CMZJTLAGFGOTTE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Pyridylquinoline: Shares the pyridine and quinoline moieties.

Uniqueness

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the 4-methoxyphenyl group, which may enhance its biological activity and specificity compared to other quinoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3O3/c1-30-17-11-9-16(10-12-17)23(28)15-26-24(29)19-14-22(21-8-4-5-13-25-21)27-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,26,29)

InChI Key

CMZJTLAGFGOTTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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